1-Bromo-4-tert-butylcyclohex-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

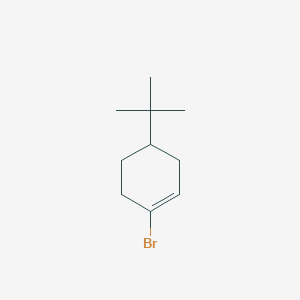

1-Bromo-4-tert-butylcyclohex-1-ene is an organic compound with the molecular formula C10H17Br and a molecular weight of 217.15 g/mol . This compound is characterized by a bromine atom attached to a cyclohexene ring, which also bears a tert-butyl group. It is primarily used in research settings and is known for its reactivity and utility in various chemical transformations.

Métodos De Preparación

The synthesis of 1-Bromo-4-tert-butylcyclohex-1-ene typically involves the bromination of 4-tert-butylcyclohexene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of light or a radical initiator. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature.

Análisis De Reacciones Químicas

1-Bromo-4-tert-butylcyclohex-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 4-tert-butylcyclohex-1-enol.

Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with reagents like hydrogen bromide, resulting in the formation of 1,2-dibromo-4-tert-butylcyclohexane.

Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate to yield 4-tert-butylcyclohex-1-enone.

Aplicaciones Científicas De Investigación

1-Bromo-4-tert-butylcyclohex-1-ene is utilized in various scientific research applications:

Organic Synthesis: It serves as a valuable building block in the synthesis of more complex organic molecules due to its functional groups and reactivity.

Mechanistic Studies: Researchers use this compound to study the mechanisms of bromination and other halogenation reactions.

Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-tert-butylcyclohex-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom can be readily substituted by nucleophiles, while the double bond in the cyclohexene ring can undergo addition reactions with electrophiles. These reactions are facilitated by the electron-donating effect of the tert-butyl group, which stabilizes the intermediate species formed during the reactions.

Comparación Con Compuestos Similares

1-Bromo-4-tert-butylcyclohex-1-ene can be compared with other halogenated cyclohexenes, such as:

1-Chloro-4-tert-butylcyclohex-1-ene: Similar in structure but with a chlorine atom instead of bromine.

1-Iodo-4-tert-butylcyclohex-1-ene: Contains an iodine atom, which is larger and more polarizable than bromine, leading to different reaction pathways and products.

Actividad Biológica

1-Bromo-4-tert-butylcyclohex-1-ene is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H17Br

- Molecular Weight : 217.1 g/mol

- CAS Number : 23525-05-5

The biological activity of this compound can be understood through its interaction with various biological targets. Similar compounds have demonstrated a range of effects, including:

- Antimicrobial Activity : Compounds with similar structures often exhibit antimicrobial properties, potentially acting against bacteria and fungi.

- Enzyme Inhibition : The bromine atom in the structure may facilitate interactions with specific enzymes, leading to inhibition or modulation of their activity.

Biological Activities

Research indicates that this compound may possess several biological activities:

- Neuroprotective Effects : Some studies suggest that compounds with similar structural motifs can protect neuronal cells from oxidative stress and apoptosis.

- Hypolipidemic Activity : There is evidence that related compounds can lower lipid levels in the bloodstream, which may have implications for cardiovascular health.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Data Table: Biological Activities of Related Compounds

| Compound | Activity Type | Reference |

|---|---|---|

| Nicotinic Acid Derivatives | Neuroprotective | |

| 2-Oxo-1,2-dihydropyridine Derivatives | Hypolipidemic | |

| Brominated Cyclohexanes | Antimicrobial |

Case Study 1: Neuroprotection

In a study examining the neuroprotective effects of brominated compounds, it was found that 1-bromo derivatives could reduce neuronal cell death induced by oxidative stress. The proposed mechanism involved the modulation of antioxidant enzymes, leading to enhanced cellular defense against reactive oxygen species.

Case Study 2: Lipid Regulation

Another research effort focused on the hypolipidemic effects of cyclohexane derivatives. The study demonstrated that administration of these compounds resulted in a significant decrease in total cholesterol and triglyceride levels in animal models, suggesting potential therapeutic applications in hyperlipidemia management.

Propiedades

IUPAC Name |

1-bromo-4-tert-butylcyclohexene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Br/c1-10(2,3)8-4-6-9(11)7-5-8/h6,8H,4-5,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWFCRMSUIJAOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=CC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466904 |

Source

|

| Record name | 1-Bromo-4-tert-butylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23525-05-5 |

Source

|

| Record name | 1-Bromo-4-tert-butylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.